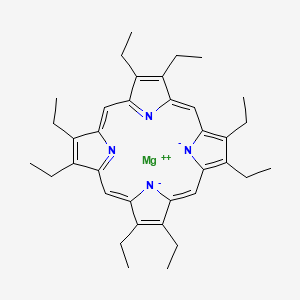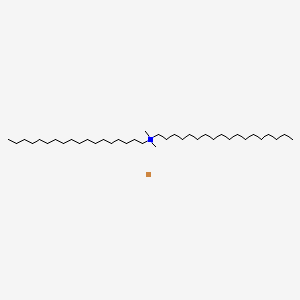
Iprazochrome
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iprazochrome is a chemical compound known for its use as an antimigraine agent. It is also indicated for the treatment and prevention of diabetic retinopathy in individuals with type-2 diabetes. Chemically, it is a derivative of adrenochrome, which is a product of adrenaline oxidation .
Scientific Research Applications
Iprazochrome has a wide range of scientific research applications:
Preparation Methods
Iprazochrome can be synthesized through various synthetic routes. One common method involves the reaction of 3-hydroxy-1-isopropylindoline-5,6-dione with semicarbazide under specific reaction conditions. The industrial production methods for this compound typically involve optimizing these reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Iprazochrome undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Iprazochrome is unique compared to other similar compounds due to its specific mechanism of action and its dual role in treating migraines and diabetic retinopathy. Similar compounds include:
Adrenochrome: A product of adrenaline oxidation, but with different pharmacological properties.
Carbazochrome: Another derivative of adrenochrome with distinct uses and effects.
This compound’s uniqueness lies in its specific targeting of serotonin receptors and its combined use in migraine prophylaxis and diabetic retinopathy treatment.
Properties
| 7248-21-7 | |
Molecular Formula |
C12H16N4O3 |
Molecular Weight |
264.28 g/mol |
IUPAC Name |
(3,6-dihydroxy-1-propan-2-yl-2,3-dihydroindol-5-yl)iminourea |
InChI |
InChI=1S/C12H16N4O3/c1-6(2)16-5-11(18)7-3-8(14-15-12(13)19)10(17)4-9(7)16/h3-4,6,11,17-18H,5H2,1-2H3,(H2,13,19) |
InChI Key |
AIGVHODMVKGZDA-UHFFFAOYSA-N |
SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
Canonical SMILES |
CC(C)N1CC(C2=CC(=C(C=C21)O)N=NC(=O)N)O |
| 7248-21-7 | |
synonyms |
1-isopropyl-3-hydroxy-5-semicarbazono-6-oxo-2,3,5,6-tetrahydroindole 1-isopropylnoradrenochrome-5-monosemicarbazone Divascan iprazochrome Migrenon N-propylnoradrenochrome monosemicarbazone |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphinothioyl] hydrogen phosphate](/img/structure/B1211803.png)






![1-[2-(4-Nitrophenoxy)acetyl]pyrrolidin-2-one](/img/structure/B1211812.png)


![ethanone, 1-[(2R,4aS,4bR,7S,8aR)-2,3,4,4a,4b,5,6,7,8,8a,9,10-dodecahydro-7-hydroxy-2,4b,8,8-tetramethyl-2-phenanthrenyl]-2-hydroxy-](/img/structure/B1211818.png)


